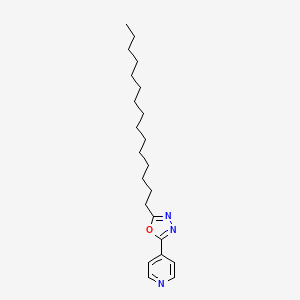![molecular formula C20H20ClNNa2O6 B1258971 Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate CAS No. 114290-51-6](/img/structure/B1258971.png)
Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate
Descripción general
Descripción
Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, also known as Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is a useful research compound. Its molecular formula is C20H20ClNNa2O6 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacology and Drug Development
BAY U6751, also known as Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is a compound with potential pharmacological applications. It has been developed by Bayer and is available for scientific research . The compound’s ability to modulate enzyme activity makes it a candidate for drug development, particularly in targeting metabolic pathways associated with diseases.
Enzyme Inhibition Studies
In scientific studies, BAY U6751 has been tested for its inhibitory effects on glycogen phosphorylase . This enzyme plays a crucial role in glycogen metabolism, and its inhibition can be beneficial in conditions like diabetes where glycogen breakdown needs to be controlled.
Metabolic Research
BAY U6751 has been used in metabolic research to study the regulation of glycogen synthesis and breakdown in liver extracts and isolated hepatocytes . Understanding these processes is vital for developing treatments for metabolic disorders.
Mecanismo De Acción
Target of Action
The primary target of BAY U6751, also known as disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is the enzyme glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production .
Mode of Action
BAY U6751 acts as an inhibitor of glycogen phosphorylase . The inhibition of phosphorylase-a–catalyzed glycogenolysis is partially relieved by AMP . BAY U6751 facilitates the dephosphorylation of phosphorylase a .
Biochemical Pathways
The compound affects the glycogenolysis pathway by inhibiting the activity of glycogen phosphorylase . This results in a decrease in the breakdown of glycogen, leading to a reduction in glucose-6-phosphate levels . The activation of glycogen synthase after phosphorylase inactivation depends on the maintenance of glucose-6-phosphate levels .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of glycogen phosphorylase by BAY U6751 leads to a decrease in hepatic glycogenolysis . This results in a reduction in glucose output . In aged mice, long-term administration of BAY U6751 has been shown to improve memory formation .
Action Environment
The compound is recommended to be stored at 2-8°C and protected from light , suggesting that these conditions may be optimal for maintaining its stability and efficacy.
Propiedades
IUPAC Name |
disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSJRRPUSVSTGT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611986 | |
| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114290-51-6 | |
| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-2,3,5-pyridinetricarboxylic acid 5-isopropyl ester disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does BAY U6751 interact with glycogen phosphorylase and what are the downstream effects of this interaction?
A1: BAY U6751 operates through a two-pronged mechanism: allosteric inhibition and promotion of phosphorylase a dephosphorylation []. As a result of these actions, BAY U6751 effectively suppresses hepatic glycogenolysis, leading to a decrease in glucose output and glucose-6-phosphate (G6P) levels []. This inhibition can be partially reversed by the presence of AMP, suggesting a competitive binding mechanism [].
Q2: What is the impact of BAY U6751 on cognitive function, particularly in the context of aging?
A2: Research indicates that prolonged administration of BAY U6751 can improve memory formation in aged mice []. This improvement is linked to stimulated neuroplasticity, evidenced by changes in dendritic spine morphology in hippocampal neurons and a "rejuvenation" of the hippocampal proteome []. Interestingly, while BAY U6751 enhances memory in aged mice, it appears to impair memory formation in young animals, highlighting an age-dependent effect [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



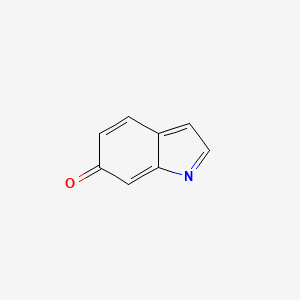
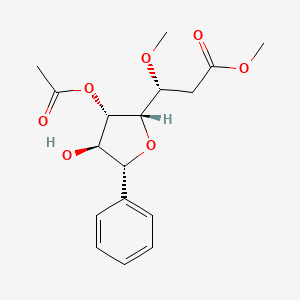
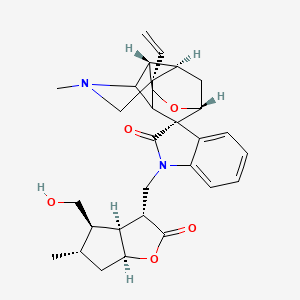
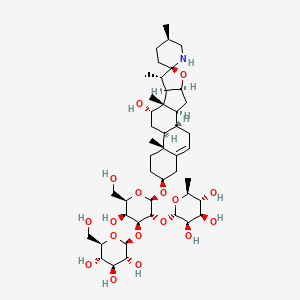
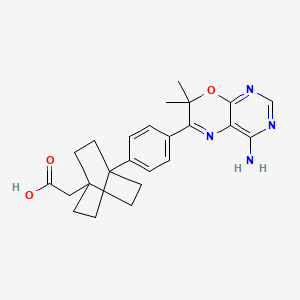

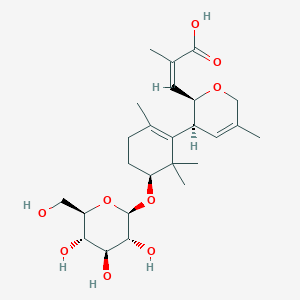
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

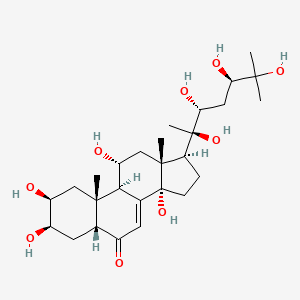
![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)
